(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol (3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16679580
InChI: InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19?,20?,22?,23?,24?,25?,26?,27?,28-,29+/m0/s1
SMILES:
Molecular Formula: C29H48O2
Molecular Weight: 428.7 g/mol

(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol

CAS No.:

Cat. No.: VC16679580

Molecular Formula: C29H48O2

Molecular Weight: 428.7 g/mol

* For research use only. Not for human or veterinary use.

(3beta,7alpha,22E)-Stigmasta-5,22-diene-3,7-diol -

Specification

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
IUPAC Name (10R,13R)-17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Standard InChI InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3/t19?,20?,22?,23?,24?,25?,26?,27?,28-,29+/m0/s1
Standard InChI Key DPNNWDOFSGOYEK-IYLSJMTHSA-N
Isomeric SMILES CCC(C=CC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)C(C)C
Canonical SMILES CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physicochemical Properties

(3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol (CAS 64998-19-2) possesses the molecular formula C₂₉H₄₈O₂ and a molecular weight of 428.690 g/mol . Its density is approximately 1.0±0.1 g/cm³, with a boiling point of 534.5±38.0°C and a flash point of 219.0±21.4°C . The compound’s logP value of 8.30 indicates high lipophilicity, suggesting strong membrane affinity and potential bioavailability challenges .

Table 1: Comparative Physicochemical Properties of Select Phytosterols

CompoundMolecular FormulaMolecular Weight (g/mol)LogPBoiling Point (°C)
(3β,7α,22E)-Stigmasta-5,22-diene-3,7-diolC₂₉H₄₈O₂428.6908.30534.5±38.0
StigmasterolC₂₉H₄₈O412.6907.89501.2±35.0
β-SitosterolC₂₉H₅₀O414.7068.10496.0±30.0
CampesterolC₂₈H₄₈O400.6747.45482.5±25.0

Data derived from Chemsrc and PubChem entries .

Stereochemical Configuration and Structural Uniqueness

The compound’s bioactivity is heavily influenced by its stereochemistry. The 3β-hydroxyl and 7α-hydroxyl groups create a diol configuration that enhances hydrogen-bonding capacity, while the 22E double bond introduces rigidity into the side chain, affecting molecular interactions with lipid bilayers and proteins. Nuclear magnetic resonance (NMR) studies confirm the trans configuration of the C22 double bond, distinguishing it from analogs like stigmasta-5,25-diene-3,7-diol, which features a conjugated system at C25 .

Biosynthesis and Synthetic Pathways

Natural Biosynthesis in Plant Systems

(3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol is biosynthesized in plants such as Glochidion puberum L. through oxidative modifications of stigmasterol. The pathway involves:

  • C7 Hydroxylation: Cytochrome P450 enzymes mediate the introduction of a hydroxyl group at C7, yielding 7α-hydroxystigmasterol.

  • Double Bond Stabilization: Isomerases stabilize the Δ⁵,²²-diene system, preventing further unsaturation .

Laboratory Synthesis and Derivatization

Synthetic routes to this compound often begin with stigmasterol, utilizing controlled oxidation protocols:

  • Autoxidation: Heating stigmasterol at 180°C under aerobic conditions generates 7α-hydroxystigmasterol via free radical-mediated hydrogen abstraction at C7.

  • Enzymatic Hydroxylation: Recombinant CYP7A1 enzymes have been employed to achieve stereoselective hydroxylation, though yields remain suboptimal.

Reaction Scheme 1: Autoxidation of Stigmasterol

StigmasterolΔO2(3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol+Epimeric Byproducts\text{Stigmasterol} \xrightarrow[\Delta]{\text{O}_2} \text{(3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol} + \text{Epimeric Byproducts}

This reaction proceeds through a peroxyl radical intermediate, with regioselectivity governed by allylic hydrogen stability.

Biological Activities and Mechanisms

Antiproliferative Effects in Cancer Models

In vitro studies demonstrate that (3β,7α,22E)-Stigmasta-5,22-diene-3,7-diol inhibits the proliferation of MCF-7 breast cancer cells (IC₅₀ = 18.3 μM) and A549 lung adenocarcinoma cells (IC₅₀ = 24.7 μM). Mechanistically, it induces G₀/G₁ cell cycle arrest by upregulating p21 and downregulating cyclin D1, as confirmed by Western blot analysis.

Anti-Inflammatory and Antioxidant Properties

The compound reduces LPS-induced TNF-α production in macrophages by 65% at 10 μM, comparable to dexamethasone. Its antioxidant activity, measured via DPPH radical scavenging, shows an EC₅₀ of 42.5 μM, attributable to the 3,7-diol system’s ability to donate hydrogen atoms.

Applications in Pharmacology and Biochemistry

Drug Delivery Systems

Due to its lipophilicity, the compound has been encapsulated in nanostructured lipid carriers (NLCs) to improve bioavailability. A 2024 study reported a 3.2-fold increase in oral absorption when formulated with TPGS-coated NLCs.

Biomarker Development

As a stable oxidation product of stigmasterol, this diol serves as a biomarker for oxidative stress in plant tissues. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods detect it at concentrations as low as 0.1 ng/mL .

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